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Compound of Interest

3-(Methoxycarbonyl)-4-
Compound Name:
methylbenzoic acid

Cat. No.: B061836

Molecular Formula: C1oH1004

It is important to note that detailed experimental data and extensive research on 3-
(Methoxycarbonyl)-4-methylbenzoic acid are not widely available in the public domain. This
guide, therefore, provides a comprehensive overview based on established principles of
organic chemistry and data extrapolated from closely related compounds. The synthesis and
experimental protocols described are illustrative and may require optimization.

Physicochemical Properties

Quantitative physicochemical data for 3-(Methoxycarbonyl)-4-methylbenzoic acid is scarce.
However, based on its structure as a methyl-substituted isophthalic acid monoester, the
following properties can be anticipated.
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Property Predicted Value/lnformation
Molecular Weight 194.18 g/mol
Appearance Likely a white to off-white crystalline solid
Not reported. Expected to be higher than its
] ] corresponding dimethyl ester due to the
Melting Point ) ) )
presence of the carboxylic acid group allowing
for hydrogen bonding.
Not reported. Expected to be significantly high,
Boiling Point likely decomposing before boiling at
atmospheric pressure.
Expected to have low solubility in water and
Solubility higher solubility in organic solvents like
methanol, ethanol, acetone, and ethyl acetate.
Not reported. The acidity of the carboxylic acid
K group is influenced by the electron-withdrawing
pKa

methoxycarbonyl group and the electron-

donating methyl group.

Spectroscopic Data

Detailed spectroscopic data for 3-(Methoxycarbonyl)-4-methylbenzoic acid is not readily

available. The expected spectral characteristics are outlined below based on its chemical

structure.
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Spectroscopy Expected Features

- Aromatic protons (3H) in the range of 7.0-8.5
ppm. - Methyl ester protons (3H, singlet) around
1H NMR 3.9 ppm. - Aromatic methyl protons (3H, singlet)
around 2.5 ppm. - Carboxylic acid proton (1H,
broad singlet) typically downfield (>10 ppm).

- Two carbonyl carbons (carboxylic acid and

ester) in the range of 165-175 ppm. - Aromatic
13C NMR carbons in the range of 120-140 ppm. - Methyl

ester carbon around 52 ppm. - Aromatic methyl

carbon around 20 ppm.

Mass Spectrometry (MS) - Molecular ion peak (M+) at m/z = 194.0579.

- Broad O-H stretch from the carboxylic acid
around 2500-3300 cm~1. - Two distinct C=0
stretches for the carboxylic acid and ester
Infrared (IR) Spectroscopy groups, typically around 1700-1730 cm~* and
1720-1740 cm™1, respectively. - C-O stretches
for the ester and carboxylic acid around 1100-
1300 cm~2. - Aromatic C-H and C=C stretches.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for 3-(Methoxycarbonyl)-4-methylbenzoic acid is not
detailed in the literature, a common approach would be the selective mono-esterification of 4-
methylisophthalic acid or the selective hydrolysis of dimethyl 4-methylisophthalate.

Experimental Protocol: Selective Mono-hydrolysis of
Dimethyl 4-methylisophthalate
This protocol is a generalized procedure and would require optimization for this specific

substrate.

Objective: To synthesize 3-(Methoxycarbonyl)-4-methylbenzoic acid by selectively
hydrolyzing one of the two methyl ester groups of dimethyl 4-methylisophthalate.
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Materials:

Dimethyl 4-methylisophthalate

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Methanol (MeOH)

Dichloromethane (CH2Clz2)

Hydrochloric acid (HCI), concentrated

Ethyl acetate

Water (deionized)

Magnesium sulfate (MgSQa) or Sodium sulfate (Na2S0Oa4)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-methylisophthalate in a mixture
of methanol and dichloromethane.

Saponification: Prepare a solution of one equivalent of sodium hydroxide in water and add it
dropwise to the stirring solution of the diester at room temperature.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to observe
the disappearance of the starting diester and the appearance of the mono-acid and di-acid
products. The reaction time is critical to maximize the yield of the mono-acid.

Workup: Once the desired conversion is achieved, remove the organic solvents under
reduced pressure.

Acidification: Add water to the residue and acidify the aqueous solution with concentrated
hydrochloric acid until the pH is acidic. This will precipitate the carboxylic acid products.

Extraction: Extract the aqueous layer with ethyl acetate.
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e Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium
sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

 Purification: The crude product, a mixture of the mono-acid, di-acid, and unreacted diester,
can be purified by column chromatography or recrystallization.

Gimethyl 4-methylisophthalata Selective Mono-hydrolysis

|
> 3-(Methoxycarbonyl)-4-methylbenzoic acid
1. NaOH (1 eq.), MeOH/H20
2. HCl (aq)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid.

Applications

Specific applications for 3-(Methoxycarbonyl)-4-methylbenzoic acid have not been
documented. However, based on the functionalities present in the molecule, it can be
considered a valuable intermediate in several areas of chemical synthesis. Methyl-substituted
benzoic acids are utilized in the manufacturing of pharmaceuticals, dyes, perfumes, and as
additives for plastics[1].

o Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a building block for
more complex active pharmaceutical ingredients (APIs). The carboxylic acid and ester
groups can be selectively modified to build larger molecular scaffolds.

» Polymer Chemistry: Isophthalic acid derivatives are used in the production of polyesters and
resins. The specific substitution pattern of this molecule could be exploited to create
polymers with tailored properties.

» Organic Synthesis: It can be used as a starting material for the synthesis of a variety of other
organic compounds, where the two functional groups can be further elaborated.
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Biological Activity and Signaling Pathways

There is no specific information on the biological activity of 3-(Methoxycarbonyl)-4-
methylbenzoic acid. However, research on related isophthalic acid derivatives has shown that
they can act as ligands for the C1 domain of protein kinase C (PKC)[2].

Potential Interaction with Protein Kinase C (PKC)
Signaling

PKC is a family of enzymes that are crucial in controlling the function of other proteins through
phosphorylation. The C1 domain of PKC is a key regulatory site.

e Mechanism of Action: Isophthalate derivatives have been shown to bind to the C1 domain,
displacing natural activators[2]. This can either activate or inhibit PKC-dependent signaling
pathways.

o Downstream Effects: PKC activation can lead to the phosphorylation of the ERK
(extracellular signal-regulated kinase), which is involved in cell proliferation and
differentiation[2]. Therefore, isophthalic acid derivatives have the potential to modulate these

cellular processes.
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Caption: Potential interaction of isophthalic acid derivatives with the PKC signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. china-tnj.com [china-tnj.com]

+ 2. Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1
domain of protein kinase C - PubMed [pubmed.nchbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methoxycarbonyl)-4-
methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b061836?utm_src=pdf-body-img
https://www.benchchem.com/product/b061836?utm_src=pdf-custom-synthesis
https://www.china-tnj.com/methyl-substituted-benzoic-acid/
https://pubmed.ncbi.nlm.nih.gov/19438240/
https://pubmed.ncbi.nlm.nih.gov/19438240/
https://www.benchchem.com/product/b061836#3-methoxycarbonyl-4-methylbenzoic-acid-molecular-formula-c10h10o4
https://www.benchchem.com/product/b061836#3-methoxycarbonyl-4-methylbenzoic-acid-molecular-formula-c10h10o4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b061836#3-methoxycarbonyl-4-methylbenzoic-acid-
molecular-formula-c10h1004]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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